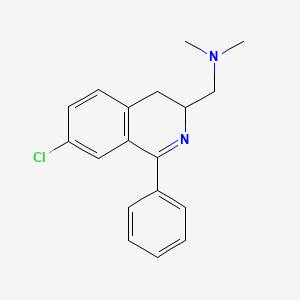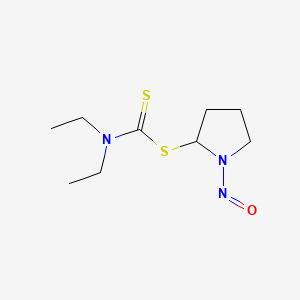
(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate is a chemical compound that belongs to the class of nitrosamines It is characterized by the presence of a nitroso group attached to a pyrrolidine ring, which is further connected to a diethylcarbamodithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate typically involves the reaction of pyrrolidine derivatives with nitrosating agents. One common method includes the nitrosation of pyrrolidine-2-carbaldehyde followed by the introduction of the diethylcarbamodithioate group. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso and carbamodithioate groups into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitrosopyrrolidine: A related compound with a similar nitroso group attached to a pyrrolidine ring.
N-Nitrosodiethylamine: Another nitrosamine with a diethylamine group instead of the carbamodithioate moiety.
Uniqueness
(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate is unique due to the presence of both the nitroso and carbamodithioate groups, which confer distinct chemical reactivity and potential applications compared to other nitrosamines. Its specific structure allows for unique interactions with biological targets and diverse chemical transformations.
Eigenschaften
CAS-Nummer |
82846-54-6 |
|---|---|
Molekularformel |
C9H17N3OS2 |
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H17N3OS2/c1-3-11(4-2)9(14)15-8-6-5-7-12(8)10-13/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
DCEAHLIVXZOPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SC1CCCN1N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


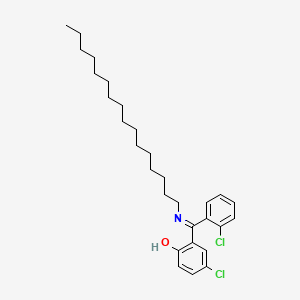
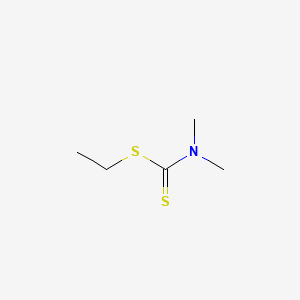

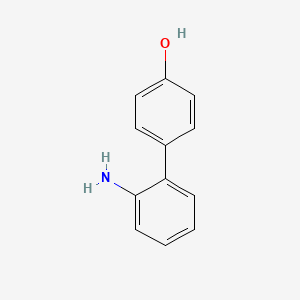
![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)

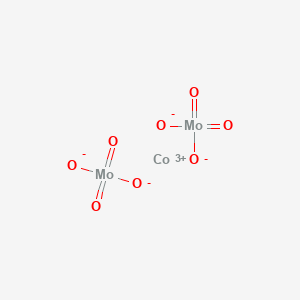

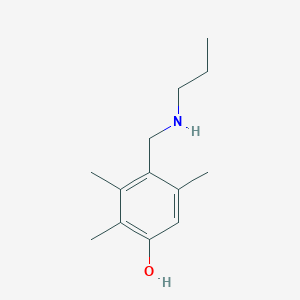

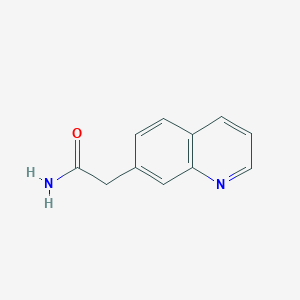
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
